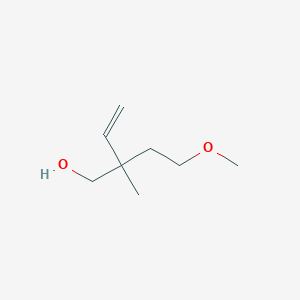

2-(2-Methoxyethyl)-2-methylbut-3-en-1-ol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(2-methoxyethyl)-2-methylbut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-8(2,7-9)5-6-10-3/h4,9H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIMOTPSHCDASC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CO)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(2-Methoxyethyl)-2-methylbut-3-en-1-ol, also known as a methoxy-substituted allylic alcohol, has garnered attention in recent years for its potential biological activities. This compound's structure and functional groups suggest possible interactions with various biological systems, which may lead to therapeutic applications. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features an allylic alcohol functional group, which is known for its reactivity in various chemical reactions, including those involving enzymes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that methoxy-substituted compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell walls or interfering with metabolic pathways.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 2-Methoxyethyl-2-methylbut-3-en-1-ol | 50 | Staphylococcus aureus, Escherichia coli |

This table summarizes the Minimum Inhibitory Concentration (MIC) values for the compound against various bacterial strains, demonstrating its potential as an antimicrobial agent.

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. The antioxidant activity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound exhibits moderate antioxidant activity, which may contribute to its overall therapeutic effects.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 45.5 |

| ABTS | 38.7 |

The data suggests that higher concentrations of the compound are required to achieve significant radical scavenging effects compared to standard antioxidants like ascorbic acid.

Cytotoxicity

Cytotoxicity studies have revealed that this compound can induce apoptosis in cancer cell lines. For example, in vitro studies on human breast cancer (MCF-7) and lung cancer (A549) cells demonstrated that this compound significantly reduced cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30.5 |

| A549 | 25.0 |

These findings indicate a potential role for this compound in cancer therapy, particularly in targeting specific tumor types.

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and function.

- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, this compound may reduce oxidative stress within cells, contributing to its protective effects.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Case Study on Antimicrobial Effects : A study published in Journal of Antimicrobial Chemotherapy found that methoxy-substituted alcohols exhibited enhanced activity against resistant strains of bacteria compared to traditional antibiotics.

- Cytotoxicity Assessment : Research presented at the American Association for Cancer Research indicated that compounds structurally related to this compound showed significant promise in inhibiting tumor growth in xenograft models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.